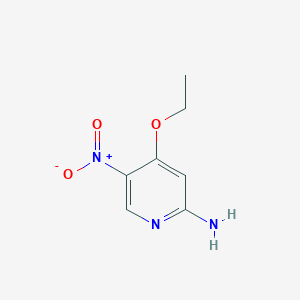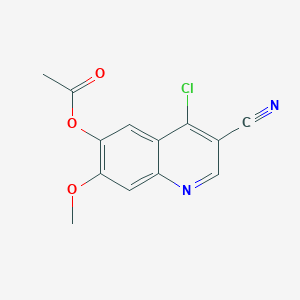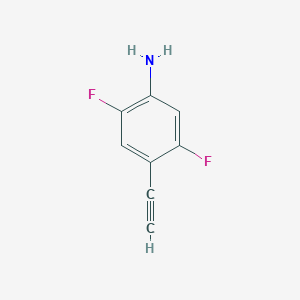![molecular formula C14H11FO B13925599 1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone CAS No. 893739-19-0](/img/structure/B13925599.png)
1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and an ethanone group is attached to the 2-yl position.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a fluorinated biphenyl derivative is coupled with an ethanone precursor in the presence of a palladium catalyst . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated biphenyl structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and liquid crystal displays.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用机制
The mechanism of action of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and reactivity .
相似化合物的比较
- 1-(3’,4’-Difluoro[1,1’-biphenyl]-4-yl)ethanone
- 1-(3’,4’-Difluoro-2,5-dimethoxy[1,1’-biphenyl]-4-yl)ethanone
- 1-(3’,4’-Difluoro-3’-nitro[1,1’-biphenyl]-4-yl)ethanone
Comparison: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of a single fluorine atom at the 3’ position can enhance its stability and reactivity compared to other fluorinated biphenyl derivatives .
属性
CAS 编号 |
893739-19-0 |
|---|---|
分子式 |
C14H11FO |
分子量 |
214.23 g/mol |
IUPAC 名称 |
1-[2-(3-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11FO/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(15)9-11/h2-9H,1H3 |
InChI 键 |
NYNVMSOFFTZYSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
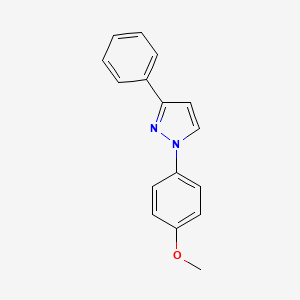
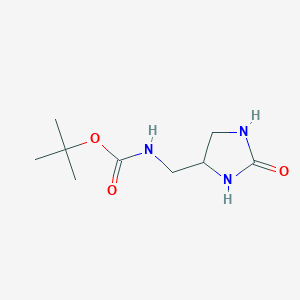

![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
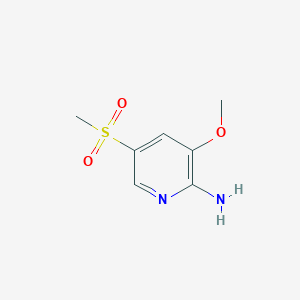
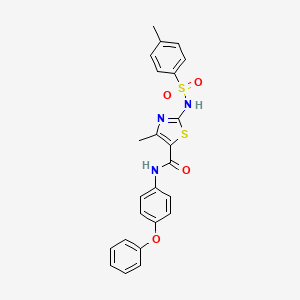
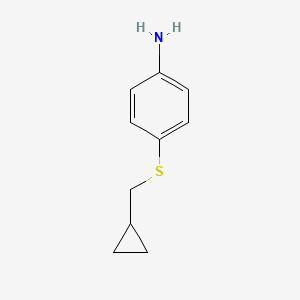
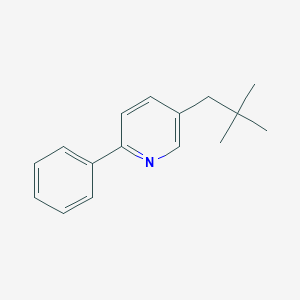
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
